molecular formula C10H15N5O B1388733 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide CAS No. 883535-71-5

1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide

Cat. No. B1388733
CAS RN: 883535-71-5
M. Wt: 221.26 g/mol
InChI Key: OFEDUSPNRUVVJA-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide” is a chemical compound used for proteomics research . It has a molecular formula of C10H15N5O and a molecular weight of 221.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide” are defined by its molecular formula, C10H15N5O, and its molecular weight, 221.26 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Biochemistry: Proteomics Research

1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . The compound’s molecular structure, with a molecular weight of 221.26 and the formula

C10H15N5O C_{10}H_{15}N_{5}O C10​H15​N5​O

, makes it suitable for the identification and quantification of proteins, as well as the analysis of their modifications and interactions within a biological context.

Pharmacology: Drug Development

In pharmacology, this compound is explored for its potential as a building block in drug development. Its piperidine and pyrimidinyl components are common in many pharmacologically active molecules, suggesting its utility in synthesizing new therapeutic agents. The research focuses on its interaction with various biological targets to determine its efficacy and safety profile .

Materials Science: Advanced Material Synthesis

The application of 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide in materials science includes the synthesis of advanced materials. Its unique chemical structure could contribute to the development of novel materials with specific properties for use in technology and industry .

Environmental Science: Pollutant Analysis

Environmental scientists are investigating the use of this compound in the analysis of environmental pollutants. Its chemical properties may allow it to bind with specific contaminants, aiding in their detection and quantification in various ecosystems .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide is used for chemical analysis due to its reactivity and stability under different conditions. It can serve as a reagent or a standard in the quantification of chemical substances in complex mixtures .

Chemical Engineering: Process Optimization

Lastly, in the field of chemical engineering, this compound’s role is being studied in process optimization. Its predictable reactivity patterns can be harnessed to improve the efficiency of chemical processes, such as synthesis and catalysis, which are fundamental in industrial production .

properties

IUPAC Name

1-pyrimidin-2-ylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-14-9(16)8-3-1-6-15(7-8)10-12-4-2-5-13-10/h2,4-5,8H,1,3,6-7,11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEDUSPNRUVVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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